2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine

Pharmaceutical impurity profiling Analytical method validation Regulatory compliance

Pharmaceutical and polymer R&D faces a critical challenge: sourcing bifunctional epoxide-amines with precise steric hindrance for target-selective beta-blockers or latency-controlled epoxy systems. CAS 13080-65-4 (tert-butyl-oxiranylmethyl-amine) solves this with verified structural integrity. - **Pharma Intermediate:** ≥98% purity; validated for Timolol/Arotinolol synthesis. tert-Butyl group ensures correct receptor binding. - **Epoxy Modifier:** Hindered secondary amine extends pot life (approx. 3 months at RT vs. hours for unhindered amines). - **Regulatory Support:** Batch-specific NMR/HPLC/GC documentation supports cGMP filings and impurity method validation.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 13080-65-4
Cat. No. B3031039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine
CAS13080-65-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1CO1
InChIInChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3
InChIKeyPZMYHLFQJXHHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine Overview


2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS 13080-65-4), also referred to as N-(1,1-dimethylethyl)oxiranemethanamine or tert-butyl-oxiranylmethyl-amine, is a small-molecule organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This compound is characterized by the simultaneous presence of a highly reactive oxirane (epoxide) ring and a sterically hindered secondary amine featuring a tert-butyl group. This bifunctional architecture enables its primary documented applications in two distinct industrial domains: as a key chiral intermediate in the manufacture of beta-adrenergic receptor antagonists (beta-blockers), where the epoxide serves as the electrophilic partner for ring-opening reactions with phenolic or naphthyl precursors , and as a specialty reactive monomer or modifier in epoxy resin curing systems, where the tert-butyl amine contributes to latency and selective reactivity due to steric hindrance [1]. Its commercial availability is typically defined by purity specifications of 95% to 98+%, with analytical characterization including NMR, HPLC, and GC provided by major suppliers . Physicochemical characterization reports a predicted density of 0.921±0.06 g/cm³ and a boiling point of 54-55 °C at 10 Torr pressure [2].

Chiral intermediate for tert-butylamino beta-blocker synthesis
Reactive modifier in latent epoxy curing systems requiring steric control
Designated Arotinolol Impurity 3 reference standard with analytical traceability

Steric & Stereochemical Specificity


The unique combination of a tert-butyl secondary amine and an epoxide group in 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine precludes simple substitution with other epoxy-amine analogs. In pharmaceutical intermediate applications, the tert-butyl group serves as a critical structural determinant; replacing it with an isopropylamine or other less hindered amine would fundamentally alter the pharmacological profile of the downstream beta-blocker by changing steric interactions at the adrenergic receptor binding site [1]. In epoxy curing applications, the sterically hindered nature of the tert-butyl amine moiety directly modulates the curing kinetics relative to unhindered primary amines or polyamines, providing extended pot life and altered crosslink density in cured networks that cannot be replicated with less hindered alternatives [2]. Furthermore, for analytical reference standard applications (e.g., Arotinolol Impurity 3), the compound's specific CAS registry number and chemical identity are non-negotiable; substitution with a different epoxy-amine would invalidate regulatory compliance and analytical method validation [3]. Therefore, procurement must be guided by the precise chemical identity CAS 13080-65-4, as even structurally similar epoxy-amines cannot satisfy the steric, stereochemical, and regulatory requirements demanded by these applications.

Pharmacophore Tert-butyl steric bulk may determine beta-blocker receptor selectivity; isopropylamine analogs may shift pharmacological profile.
Cure profile Steric hindrance modulates epoxy curing latency and network structure; unhindered amines cannot replicate extended pot life.
Regulatory ID CAS 13080-65-4 identity is required for Arotinolol impurity standard; other epoxy-amines lack pharmaceutical reference designation.

Differentiation Evidence


Reference Standard: Arotinolol Impurity 3

2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS 13080-65-4) is explicitly designated and commercially supplied as Arotinolol Impurity 3, a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of Arotinolol drug development [1]. Unlike generic epoxy-amine compounds lacking a defined pharmaceutical pedigree, this substance is produced with documented characterization data suitable for submission to regulatory authorities [1]. Alternative epoxy-amine compounds (e.g., N,N-dibutyl-oxiranemethanamine, CAS 7439-58-9) are not designated as pharmaceutical impurity standards and lack the requisite analytical certification for drug regulatory filings [2].

Impurity standard designation
Head-to-head
Arotinolol Impurity 3, regulatory-grade, vs. industrial epoxy-amine N,N-dibutyl-oxiranemethanamine
Defines procurement criterion for regulatory analytical work.
Qualitative difference; no industrial alternative qualifies.
Pharmaceutical impurity profiling Analytical method validation Regulatory compliance Arotinolol

Steric Hindrance: Tert-Butyl Amine

The tert-butyl substituent on the secondary amine of CAS 13080-65-4 confers a distinct steric profile compared to alternative epoxy-amine intermediates used in beta-blocker synthesis. While standard routes to propranolol utilize isopropylamine for ring-opening of 1-naphthyl glycidyl ether [1], the tert-butylamino epoxide represented by CAS 13080-65-4 and its chiral analogs (R)- and (S)-3-tert-butylamino-1,2-epoxypropane serve as intermediates for beta-blockers with distinct pharmacological properties, including Timolol and Arotinolol . The tert-butyl group increases steric bulk, which influences both the regioselectivity of epoxide ring-opening reactions during synthesis and the ultimate beta-adrenergic receptor subtype selectivity of the final drug product . This steric differentiation is quantitatively reflected in computed molecular properties: CAS 13080-65-4 has a topological polar surface area (TPSA) of 24.6 Ų, a consensus Log P of 1.1, and a calculated water solubility of 23.6 mg/mL .

Steric & molecular properties
Class-level
TPSA 24.6 Ų; Log P 1.1; water solubility 23.6 mg/mL (predicted)
Supports synthesis selectivity review; Log P and solubility context.
Predicted values; experimental validation recommended.
Beta-blocker synthesis Steric hindrance Chiral intermediate Pharmaceutical manufacturing

Curing Kinetics Modulation

The tert-butyl secondary amine structure of CAS 13080-65-4 falls within the class of sterically hindered amine curing agents, which have been systematically studied and documented to alter epoxy curing kinetics relative to unhindered amine systems. Research on sterically hindered amine-cured epoxy resin systems using Fourier transform infrared spectroscopy (FT-IR) and torsional braid analysis (TBA) has demonstrated that hindered amine curatives provide significantly extended room-temperature storage life of B-staged resins, with extrapolated stability of approximately three months based on experimental kinetic data [1]. Additionally, patent literature specifically teaches that combinations of sterically hindered amines and non-sterically hindered amines in weight percentages ranging from 5 wt% to 25 wt% of the sterically hindered amine component are employed to enhance fracture toughness of amine-cured epoxy thermoset resins via interpenetrating network formation [2]. While CAS 13080-65-4 itself is a monofunctional reactive diluent or modifier rather than a primary curative, its hindered amine character contributes analogous latency effects.

Curing latency
Class-level
~90-day B-staged storage vs.
Hindered amine character may extend processing window.
Class-level inference from FT-IR/TBA studies on analogous amines.
Purity & analytics
Head-to-head
≥98% purity, batch QC with NMR, HPLC, GC vs. industrial-grade variable purity
Supports pharmaceutical intermediate procurement and QC reproducibility.
Multi-technique documentation not standard for industrial epoxy-amines.
Storage & handling
Reported
2–8 °C, protect from light; bp 54–55 °C (10 Torr); flash point 56.4 °C
Refrigerated storage impacts logistics and formulation design.
Ambient-stable alternatives may reduce cold-chain requirements.
Patent utility
Class-level
Included in US5847169/JP2000509717A scope for aspartyl protease inhibitor intermediates
Establishes documented industrial relevance for medicinal chemistry.
Class-level patent coverage; specific tert-butyl exemplification not detailed.
Epoxy curing kinetics Latent curing agent Pot life extension Sterically hindered amine

Commercial Purity & Analytical Traceability

2-Methyl-N-(oxiran-2-ylmethyl)propan-2-amine (CAS 13080-65-4) is commercially supplied with clearly defined purity grades and documented analytical characterization. Major vendors such as Bidepharm offer the compound at standard purity of 98+%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports provided upon request . ChemScene similarly lists purity ≥98% for catalog number CS-0371403 . Alternative epoxy-amine compounds such as N,N-dibutyl-oxiranemethanamine (CAS 7439-58-9) are primarily marketed as industrial intermediates for polymer applications with variable purity specifications not standardized for pharmaceutical or analytical reference use [1]. The availability of multi-technique analytical characterization (NMR, HPLC, GC) for CAS 13080-65-4 directly supports its dual role as both a pharmaceutical intermediate and an analytical reference standard.

Purity & analytics
Head-to-head
≥98% purity, batch QC with NMR, HPLC, GC vs. industrial-grade variable purity
Supports pharmaceutical intermediate procurement and QC reproducibility.
Multi-technique documentation not standard for industrial epoxy-amines.
Analytical characterization Quality control Procurement specifications Batch release testing

Physicochemical Property Profile

The physicochemical property profile of CAS 13080-65-4 has been characterized and reported across multiple authoritative databases, providing procurement-relevant data for formulation and handling decisions. Key reported properties include: boiling point of 54-55 °C at 10 Torr pressure ; predicted density of 0.921±0.06 g/cm³ ; acid dissociation constant (pKa) of 10.01±0.30 (predicted) ; vapor pressure of 2.6±0.3 mmHg at 25 °C [1]; flash point of 56.4±9.3 °C [1]; and specified storage conditions of 2-8 °C with protection from light . The compound is described as a colorless to off-white solid-liquid mixture . These defined storage requirements (2-8 °C, protect from light) constitute a critical handling constraint not uniformly applicable to all epoxy-amines; for example, many industrial epoxy curing agents are stable at ambient temperatures [2].

Storage & handling
Reported
2–8 °C, protect from light; bp 54–55 °C (10 Torr); flash point 56.4 °C
Refrigerated storage impacts logistics and formulation design.
Ambient-stable alternatives may reduce cold-chain requirements.
Physicochemical characterization Formulation development Storage stability Process development

Patent Utility: Protease Inhibitor Intermediate

US Patent US5847169, assigned to Boehringer Ingelheim Pharmaceuticals, explicitly claims a process for preparing oxiranemethane derivatives (which include the core scaffold of CAS 13080-65-4) that are useful as intermediates for preparing aspartyl protease inhibitors [1]. The patented process comprises the steps of activating an aminodiol, acylating the aminodiol, and reacting the acylated aminodiol with a base to form an epoxy compound [1]. The corresponding Japanese patent JP2000509717A provides additional coverage of this methodology [2]. While the patent scope extends to a broad class of oxiranemethanamine derivatives with variable N-substituents (including hydrogen, alkyl, cycloalkyl, arylalkyl, and aryl groups), the inclusion of the tert-butyl substituted variant (i.e., CAS 13080-65-4) within the claimed structural scope establishes documented industrial relevance in retroviral therapeutic development programs [1]. In contrast, non-tert-butyl epoxy-amines lacking the specific steric and electronic profile of the tert-butylamino epoxide are not explicitly optimized in the exemplification of this patent family.

Patent utility
Class-level
Included in US5847169/JP2000509717A scope for aspartyl protease inhibitor intermediates
Establishes documented industrial relevance for medicinal chemistry.
Class-level patent coverage; specific tert-butyl exemplification not detailed.
Aspartyl protease inhibitors Retroviral therapeutics Patent synthetic methodology Pharmaceutical intermediates

Application Scenarios


Arotinolol Impurity Profiling

CAS 13080-65-4 is optimally deployed as a certified reference standard (Arotinolol Impurity 3) for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing environments. The compound's regulatory-compliant characterization and batch-specific analytical documentation (NMR, HPLC, GC) directly support regulatory filings and ensure analytical method reproducibility. Alternative epoxy-amines lacking pharmaceutical reference standard designation are unsuitable for this application due to the absence of certified purity documentation and regulatory acceptance [1].

Beta-Blocker Intermediate Synthesis

The compound serves as a key chiral or racemic intermediate in the synthesis of beta-adrenergic receptor antagonists requiring the tert-butylamino pharmacophore, including Timolol and Arotinolol. The epoxide functionality enables regioselective ring-opening with phenolic or naphthyl nucleophiles to install the beta-amino alcohol core of the final drug substance . The sterically demanding tert-butyl group directly influences the pharmacological selectivity of the resulting beta-blocker, a structural feature not achievable with isopropylamine or other less hindered amine precursors . The compound's defined purity (≥98%) and multi-technique analytical characterization meet the requirements for pharmaceutical intermediate procurement in cGMP environments.

Specialty Epoxy Latent Curing

In epoxy resin systems, the hindered secondary amine character of CAS 13080-65-4 provides controlled reactivity suitable for formulations requiring extended pot life or modified curing profiles. The compound may be incorporated as a reactive diluent or modifier in one-component epoxy systems where latency is desired. The steric hindrance conferred by the tert-butyl group reduces the nucleophilicity of the amine, enabling B-staged resin storage life extensions analogous to those documented for sterically hindered amine curatives (approximately three months at room temperature) [2]. Formulators seeking to balance reactivity with processing window should prioritize this hindered amine epoxy over unhindered analogs, which exhibit significantly shorter pot life [2]. Patent literature supports the use of sterically hindered amines at 5-25 wt% loading to enhance fracture toughness in cured thermosets [3].

Oxiranemethanamine Scaffold for Protease Inhibitors

Research organizations engaged in the development of aspartyl protease inhibitors for retroviral therapeutics may utilize CAS 13080-65-4 as a building block within the oxiranemethanamine derivative scaffold claimed in US Patent US5847169 and JP2000509717A [4][5]. The patented synthetic methodology enables the preparation of structurally diverse epoxy compounds with variable N-substituents, providing a validated entry point for medicinal chemistry exploration. The documented industrial relevance of this scaffold in Boehringer Ingelheim's pharmaceutical patent portfolio establishes precedence for procurement in early-stage drug discovery programs targeting aspartyl proteases [4].

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard
Regulatory-compliant impurity characterization
Analytical method validation and QC batch release
Beta-blocker intermediate synthesis
Tert-butylamino pharmacophore steric profile
Synthetic route selectivity and receptor subtype context
Specialty epoxy latent curing
Hindered amine latency and pot life extension
Cure kinetics and B-staged stability evaluation
Protease inhibitor scaffold exploration
Patent-covered oxiranemethanamine derivative
Medicinal chemistry viability for aspartyl protease targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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